molecular formula C25H26N4 B12217599 2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No.: B12217599
M. Wt: 382.5 g/mol
InChI Key: ZVSCQAQVGHABNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a complex organic compound with a unique structure that includes a pyrazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazoloquinazoline core, followed by the introduction of the phenyl and phenylethyl groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The phenyl and phenylethyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a wide range of functionalized pyrazoloquinazolines.

Scientific Research Applications

2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinazolines and related heterocyclic structures. Examples are:

  • 2-phenylethylamine
  • 1-phenylethylamine
  • Various quinazoline derivatives

Uniqueness

What sets 2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine apart is its specific substitution pattern and the presence of both phenyl and phenylethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

InChI

InChI=1S/C25H26N4/c1-17(19-11-5-3-6-12-19)26-24-21-15-9-10-16-22(21)27-25-23(18(2)28-29(24)25)20-13-7-4-8-14-20/h3-8,11-14,17,26H,9-10,15-16H2,1-2H3

InChI Key

ZVSCQAQVGHABNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC(C)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.